molecular formula C13H16N2O4 B12801951 3'-Propargyl-3'-deoxythymidine CAS No. 128119-36-8

3'-Propargyl-3'-deoxythymidine

Cat. No.: B12801951
CAS No.: 128119-36-8
M. Wt: 264.28 g/mol
InChI Key: CXDXZGAIJCYUCT-HBNTYKKESA-N
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Description

3’-Propargyl-3’-deoxythymidine is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to thymidine, a natural nucleoside, but features a propargyl group at the 3’ position, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Propargyl-3’-deoxythymidine typically involves the modification of thymidine.

Industrial Production Methods

Industrial production methods for 3’-Propargyl-3’-deoxythymidine are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3’-Propargyl-3’-deoxythymidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to facilitate the addition of azides to the alkyne group.

    Nucleophiles: Various nucleophiles can react with the propargyl group in substitution reactions.

Major Products Formed

    Triazole Derivatives: Formed through cycloaddition reactions with azides.

    Substituted Thymidine Analogs: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3’-Propargyl-3’-deoxythymidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Propargyl-3’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The propargyl group allows for further chemical modifications, enabling the study of DNA interactions and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Propargyl-3’-deoxythymidine is unique due to its propargyl group, which allows for versatile chemical modifications and applications in click chemistry. This distinguishes it from other nucleoside analogs that lack this functional group.

Properties

CAS No.

128119-36-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-ynyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H16N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h1,6,9-11,16H,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1

InChI Key

CXDXZGAIJCYUCT-HBNTYKKESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC#C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC#C

Origin of Product

United States

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